6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Overview
Description
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Similar compounds have been reported to interact with various receptors and enzymes .
Mode of Action
The exact mode of action of This compound It is likely that it interacts with its targets in a manner similar to other pyrrolopyridine derivatives .
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds have been shown to influence glucose uptake into muscle and fat cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been reported to have high gastrointestinal absorption .
Result of Action
The molecular and cellular effects of This compound Related compounds have been shown to reduce blood glucose levels without affecting the concentration of circulating insulin .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, storage temperature can affect the stability of similar compounds .
Biochemical Analysis
Biochemical Properties
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways . The interaction between this compound and FGFRs can lead to the inhibition of these receptors, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with FGFRs can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. Moreover, this compound can affect the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can form hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs, leading to the inhibition of these receptors . This inhibition disrupts the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained inhibition of cellular functions, which may be beneficial for prolonged experimental studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes and pathways . At higher doses, it may cause adverse effects such as toxicity and off-target interactions. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can be further studied for their biological activities. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific tissues or compartments. Its distribution can affect its overall efficacy and toxicity, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step proceduresThe final step often involves the formylation of the pyridine ring to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, possibly using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Reduction: 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: Similar structure but with a chlorine substituent.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar core structure but different substitution patterns.
Uniqueness
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in organic synthesis and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-9-8(4-10-6)7(5-12)3-11-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWOWLWBHEFRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646793 | |
Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-16-4 | |
Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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